![molecular formula C9H9N3 B3161566 4-(1-Methyl-1H-pyrazol-4-yl)pyridine CAS No. 870863-00-6](/img/structure/B3161566.png)
4-(1-Methyl-1H-pyrazol-4-yl)pyridine
Overview
Description
“4-(1-Methyl-1H-pyrazol-4-yl)pyridine” is a chemical compound with the molecular formula C9H9N3 . It is used as a reagent in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Synthesis Analysis
The synthesis of pyrazole derivatives is an important area of organic chemistry. Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Molecular Structure Analysis
The molecular structure of “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” consists of a pyridine ring attached to a 1-methyl-1H-pyrazol-4-yl group . The average mass of the molecule is 159.188 Da and the monoisotopic mass is 159.079651 Da .Chemical Reactions Analysis
“4-(1-Methyl-1H-pyrazol-4-yl)pyridine” is involved in several reactions as a reagent for the preparation of various compounds. It is used in the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Methyl-1H-pyrazol-4-yl)pyridine” include a density of 1.1±0.1 g/cm³, boiling point of 306.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 52.5±3.0 kJ/mol, flash point of 138.9±23.2 °C, and index of refraction of 1.616 . It has 3 H bond acceptors, 0 H bond donors, 1 freely rotating bond, and 0 Rule of 5 violations .Scientific Research Applications
Antiparasitic Activity
Recent studies have highlighted the antipromastigote activity of related compounds. Molecular simulations suggest that 4-(1H-pyrazol-4-yl)pyridine derivatives exhibit promising binding patterns in the active sites of Leishmania parasites, making them potential candidates for antileishmanial drugs.
Antimalarial Research
Researchers investigate the antimalarial properties of pyrazole-containing compounds. Although specific studies on 4-(1-Methyl-1H-pyrazol-4-yl)pyridine are limited, its structural similarity to other antimalarial agents warrants further exploration . It may serve as a scaffold for designing new antimalarial drugs.
Coordination Chemistry and Catalysis
4-(1H-pyrazol-4-yl)pyridine derivatives can coordinate with transition metal ions. These complexes find applications in catalysis, such as cross-coupling reactions, C–H activation, and asymmetric synthesis. The ligand’s electronic properties influence the catalytic activity of the resulting complexes.
Mechanism of Action
Target of Action
A related compound was found to interact with theLeishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of parasites, making it a potential target for antiparasitic drugs .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may bind to the active site of its target enzyme, potentially inhibiting its function and leading to antiparasitic effects .
Biochemical Pathways
Given its potential interaction with lmptr1, it may affect thepteridine metabolic pathway , which is critical for the survival and proliferation of certain parasites .
Result of Action
A related compound showed potent in vitro antipromastigote activity , suggesting that 4-(1-Methyl-1H-pyrazol-4-yl)pyridine may also have antiparasitic effects.
properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJQOGZWCRKCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methyl-1H-pyrazol-4-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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